2-(6-Chloropyridin-2-yl)-2-methylpropanal
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Overview
Description
2-(6-Chloropyridin-2-yl)-2-methylpropanal is an organic compound belonging to the pyridine family It is characterized by the presence of a chloropyridine moiety attached to a methylpropanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-2-yl)-2-methylpropanal can be achieved through several methods. One common approach involves the reaction of 6-chloropyridine-2-carbaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions, such as room temperature, to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize waste. The use of environmentally benign solvents and reagents is also a key consideration in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-2-yl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(6-Chloropyridin-2-yl)-2-methylpropanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-2-yl)-2-methylpropanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- (6-Chloropyridin-2-yl)methanol
- Methyl 2-(6-chloropyridin-2-yl)acetate
- (6-Chloropyridin-2-yl)methanamine
Uniqueness
The presence of both the chloropyridine and methylpropanal groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C9H10ClNO |
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Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-(6-chloropyridin-2-yl)-2-methylpropanal |
InChI |
InChI=1S/C9H10ClNO/c1-9(2,6-12)7-4-3-5-8(10)11-7/h3-6H,1-2H3 |
InChI Key |
SDSHJQUASHHTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=NC(=CC=C1)Cl |
Origin of Product |
United States |
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